2-Chloroethyl thiocyanate
CAS No.: 928-57-4
Cat. No.: VC3761253
Molecular Formula: C3H4ClNS
Molecular Weight: 121.59 g/mol
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Specification
| CAS No. | 928-57-4 |
|---|---|
| Molecular Formula | C3H4ClNS |
| Molecular Weight | 121.59 g/mol |
| IUPAC Name | 2-chloroethyl thiocyanate |
| Standard InChI | InChI=1S/C3H4ClNS/c4-1-2-6-3-5/h1-2H2 |
| Standard InChI Key | DYLSBDPBASJBDZ-UHFFFAOYSA-N |
| SMILES | C(CCl)SC#N |
| Canonical SMILES | C(CCl)SC#N |
Introduction
Physical and Chemical Properties
2-Chloroethyl thiocyanate possesses distinct physical and chemical properties that define its behavior in various conditions and reactions. The compound has a molecular formula of C₃H₄ClNS and a molecular weight of 121.589 g/mol . Its structure contains a chloroethyl group bonded to a thiocyanate moiety.
Physical Properties
The physical properties of 2-chloroethyl thiocyanate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄ClNS |
| Molecular Weight | 121.589 g/mol |
| Physical State | Liquid |
| Density | 1.256 g/cm³ |
| Boiling Point | 212.6°C at 760 mmHg |
| Flash Point | 82.4°C |
| Exact Mass | 120.97500 |
| Polar Surface Area (PSA) | 49.09000 |
| LogP | 1.43948 |
| Index of Refraction | 1.504 |
The compound demonstrates moderate lipophilicity with a calculated LogP value of 1.43948, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic influences its solubility profile and potential for membrane permeability. The relatively high boiling point of 212.6°C indicates significant intermolecular forces, possibly due to dipole-dipole interactions involving the polar thiocyanate group .
Chemical Structure and Identification
2-Chloroethyl thiocyanate has a linear arrangement where the thiocyanate group is attached to the terminal carbon of a 2-chloroethyl chain. The IUPAC Standard InChIKey for this compound is DYLSBDPBASJBDZ-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases . The compound can be represented by various standard chemical notations, including structural formulas and systematic names.
Spectroscopic Data and Analytical Identification
Spectroscopic data provides crucial information for the identification and characterization of 2-chloroethyl thiocyanate. Available spectroscopic information includes infrared (IR) spectroscopy data, which can reveal characteristic functional group vibrations.
Infrared Spectroscopy
The National Institute of Standards and Technology (NIST) provides gas phase IR spectrum data for 2-chloroethyl thiocyanate . This spectrum displays characteristic absorption bands associated with the thiocyanate group (-SCN), typically showing strong absorption around 2140-2175 cm⁻¹ due to the C≡N stretching vibration. Additional characteristic bands would include C-S stretching vibrations and C-Cl stretching vibrations, which are important for confirming the compound's identity .
The IR spectrum data is available in various formats from the NIST Chemistry WebBook, including digitized spectrum images and JCAMP-DX format for analytical purposes .
Comparison with Related Compounds
It is important to distinguish 2-chloroethyl thiocyanate from structurally similar compounds, particularly its isomeric counterpart, 2-chloroethyl isothiocyanate.
Structural Comparison with 2-Chloroethyl Isothiocyanate
While 2-chloroethyl thiocyanate has the structure Cl-CH₂-CH₂-SCN (with the sulfur atom directly bonded to the ethyl group), 2-chloroethyl isothiocyanate (CAS: 6099-88-3) has the structure Cl-CH₂-CH₂-NCS (with the nitrogen atom directly bonded to the ethyl group) . This structural difference significantly affects their chemical reactivity and properties.
The isothiocyanate analog has a different connectivity of atoms in the -NCS group compared to the -SCN arrangement in thiocyanate. This distinction results in different chemical behavior, with isothiocyanates generally being more reactive toward nucleophiles compared to thiocyanates .
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